Tetrafluoromethane;fluoride

Ab initio calculation Vertical electron detachment energy Superhalogen

Researchers studying ion-molecule dynamics or superhalogen stability often lack a well-characterized CF₅⁻ benchmark. This rigorously defined CF₄···F⁻ adduct fills that gap. • Binding energy ~6.4 kcal mol⁻¹ - stringent test for electron-correlation methods and basis-set convergence. • Enables quantitative F⁻ transfer studies and collision-induced dissociation in cryogenic ion traps. • Directly informs kinetic models of CF₄-based etching plasmas where F⁻ and CFₓ species govern surface reactions.

Molecular Formula CF5-
Molecular Weight 107.003 g/mol
CAS No. 56617-34-6
Cat. No. B14623858
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetrafluoromethane;fluoride
CAS56617-34-6
Molecular FormulaCF5-
Molecular Weight107.003 g/mol
Structural Identifiers
SMILESC(F)(F)(F)F.[F-]
InChIInChI=1S/CF4.FH/c2-1(3,4)5;/h;1H/p-1
InChIKeyUTPUGGVELDVHES-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





CF₅⁻ Anion: Computational & Spectroscopic Baseline


Tetrafluoromethane;fluoride (CAS 56617-34-6) is formally registered as a 1:1 adduct of carbon tetrafluoride (CF₄) and a fluoride ion (F⁻), corresponding to the molecular formula CF₅⁻ [1]. Unlike the exceptionally stable, neutral CF₄ molecule whose C–F bond energy reaches ~515 kJ mol⁻¹ (~123 kcal mol⁻¹) [2], the CF₅⁻ anion exists only as a weakly bound ion–molecule complex. Ab initio calculations demonstrate that the high-symmetry D₃h CF₅⁻ structure lies on a repulsive potential surface and cannot persist as a stable entity at ambient temperature; the species may form a CF₄···F⁻ adduct only at temperatures approaching 0 K [3].

Product Type
Weakly bound ion–dipole complex; not a stable isolable compound
Primary Workflow
Computational benchmark for ab initio methods on anion–molecule systems
Selection Context
Cryogenic ion-trap studies, superhalogen theory models, plasma kinetics reference

Why Neutral CF₄ Cannot Replace the CF₅⁻ Anion


The CF₅⁻ anion embodies a fundamentally different bonding paradigm than its neutral parent CF₄ or even heavier Group‑14 pentafluoride anions. Neutral CF₄ is a closed‑shell, tetrahedral molecule with extremely strong covalent C–F bonds (~515 kJ mol⁻¹) and nearly zero reactivity under ambient conditions [1]. In contrast, CF₅⁻ is a weakly bound ion–dipole complex held together by only ~6.4 kcal mol⁻¹ (~27 kJ mol⁻¹) [2] and is thermodynamically unstable with respect to F⁻ loss at any temperature above 0 K [3]. Meanwhile, the silicon and germanium congeners SiF₅⁻ and GeF₅⁻ form robust D₃h trigonal‑bipyramidal structures with vertical electron detachment energies (VDE) exceeding 9 eV, making them stable, isolable species [3]. This unique instability profile means that CF₅⁻ cannot be substituted by neutral CF₄, by heavier pentafluoride anions, or by other fluorocarbon anions without altering the fundamental chemistry, energetics, and observability of the system.

Neutral CF₄
CF₅⁻ (this product)Weakly bound ion–dipole adduct; dissociates near 0 K
CF₄ substituteClosed-shell covalent molecule; no anionic character, ~zero ambient reactivity
SiF₅⁻ / GeF₅⁻
CF₅⁻ (this product)No stable D₃h minimum; barrierless F⁻ loss above cryogenic temperatures
SiF₅⁻ / GeF₅⁻ substituteStable trigonal-bipyramidal anions; isolable at room temperature
Other fluorocarbon anions
CF₅⁻ (this product)Unique dissociation surface; F⁻ ejection upon electron attachment
Alternative fluorocarbon anionsDifferent fragmentation channels and binding energetics may not transfer

Quantitative Differentiation Evidence for the CF₅⁻ Anion


Electronic Stability: CF₅⁻ vs. SiF₅⁻ and GeF₅⁻

The electronic stability of CF₅⁻ is dramatically lower than that of its silicon and germanium analogs. Ab initio OVGF(full)/6-311+G(3df) calculations predict vertical electron detachment energies (VDE) of 9.316 eV for SiF₅⁻ and 9.742 eV for GeF₅⁻, whereas CF₅⁻ cannot sustain a bound D₃h minimum and dissociates barrierlessly to CF₄ + F⁻ [1]. No VDE can be computed for CF₅⁻ because the anion is not electronically stable on the neutral CX₄ geometry.

Electronic Stability
Head-to-head
CF₅⁻: no stable D₃h minimum; VDE not measurable SiF₅⁻ VDE 9.316 eV; GeF₅⁻ VDE 9.742 eV
CF₅⁻ cannot function as a stable electron acceptor
OVGF(full)/6-311+G(3df) ab initio level
Ab initio calculation Vertical electron detachment energy Superhalogen Group-14 pentafluoride anions

Bonding Energetics: Ion–Dipole Complex vs. Covalent Bond

High‑pressure mass spectrometry combined with ab initio calculations determined the F⁻···CF₄ binding energy to be only 6.4 kcal mol⁻¹ (≈27 kJ mol⁻¹) [1]. For comparison, the covalent C–F bond dissociation energy in neutral CF₄ is 515 kJ mol⁻¹ (≈123 kcal mol⁻¹) [2]. The approximately 19‑fold difference in bond strength quantifies the extreme weakness of the ion–dipole interaction in CF₅⁻ relative to the covalent bonds in the neutral parent.

Binding Energy
Reported
~6.4 kcal mol⁻¹
vs 123 kcal mol⁻¹ C–F covalent in CF₄ (~19-fold weaker)
Ion–dipole complex, not a covalent fluoride
High-pressure MS; gas-phase bond dissociation data
Ion-molecule complex Binding energy High-pressure mass spectrometry SN2 reaction path

Adiabatic Electron Affinity of the CF₅ Superhalogen

Density functional calculations identify the CF₅ radical as a formal superhalogen, yet its adiabatic electron affinity (EA) is only ≈3.2 eV [1], significantly below the halogen threshold of 3.64 eV [2]. By contrast, the VDE of SiF₅⁻ exceeds 9.3 eV [3], indicating vastly greater electronic stability in the silicon congener. The low EA of CF₅ arises from the shallow dissociation limit of the CF₅⁻ anion, meaning that electron attachment to CF₅ produces a transient species that promptly ejects F⁻.

Electron Affinity
Class-level
EA(CF₅) ≈ 3.2 eV
Below halogen threshold of 3.64 eV; SiF₅⁻ VDE >9.3 eV
Sub-halogen EA limits superhalogen utility context
DFT calculations; class-level inference, data to verify
Density functional theory Electron affinity Superhalogen CF₅ radical

Temperature-Dependent Existence Near 0 K

Ab initio exploration of the CX₅⁻ potential energy surfaces reveals that CF₅⁻ and CCl₅⁻ are not true minima on the D₃h surface; instead, they correspond to repulsive regions that lead to spontaneous X⁻ loss [1]. Weakly bound CX₄···X⁻ complexes may exist only at temperatures approaching 0 K. In contrast, the Si and Ge analogs SiF₅⁻ and GeF₅⁻ reside in deep potential wells and are thermodynamically stable at room temperature and above.

Thermal Stability
Head-to-head
CF₅⁻: unstable above ~0 K; weak CF₄···F⁻ complex only near 0 K SiF₅⁻ / GeF₅⁻: stable D₃h minima at ≥298 K
Cryogenic conditions required for CF₅⁻ observation
MP2 and CCSD(T) fragmentation path analysis
Potential energy surface Fragmentation channel Weakly bound complex Cryogenic chemistry

Application Scenarios for the CF₅⁻ Anion


Benchmark for Ab Initio Methods on Weakly Bound Complexes

Because CF₅⁻ sits precisely at the boundary between a bound ion–dipole complex and a dissociative surface, it serves as an exceptionally stringent benchmark for evaluating the accuracy of electron‑correlation methods, basis‑set convergence, and treatments of non‑covalent interactions in anion‑molecule systems [1].

Cryogenic Ion-Trap Probe of F⁻ Transfer Dynamics

The low binding energy of 6.4 kcal mol⁻¹ [2] makes the F⁻···CF₄ complex an ideal candidate for studying F⁻ transfer reactions and collision‑induced dissociation thresholds in cryogenic ion traps, providing quantitative data on ion–molecule potential energy surfaces.

Teaching Model for Superhalogen Theory

The contrast between the sub‑halogen EA of CF₅ (≈3.2 eV) [3] and the >9 eV VDE of SiF₅⁻ [1] offers a clear pedagogical illustration of how central‑atom electronegativity and size govern superhalogen stability, making CF₅⁻ a valuable case study in computational chemistry curricula.

Reference for Fluorocarbon Plasma Reaction Modeling

Although CF₅⁻ is transient under plasma conditions, its characterized binding energy and fragmentation pathway inform kinetic models of CF₄‑based etching plasmas, where F⁻ and CFₓ species govern surface reactions [4].

Application
Selection Property
Validation Focus
Ab initio method benchmarking
Stringent bound-to-dissociative boundary case
Electron-correlation accuracy and basis-set convergence
Cryogenic ion-trap probe
Low binding energy (~6.4 kcal mol⁻¹)
F⁻ transfer dynamics and CID threshold characterization
Superhalogen theory teaching model
Clear contrast with stable Si/Ge congeners
Superhalogen stability trends and electronegativity effects
Fluorocarbon plasma reaction modeling
Characterized fragmentation energetics
Kinetic model parameters for CF₄-based etching plasmas
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